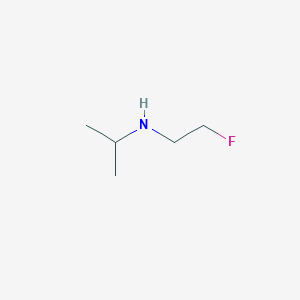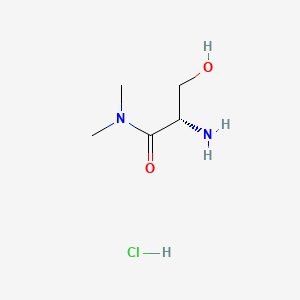
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a hydroxyl group, and a dimethylated amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include acids, bases, and solvents like methanol or ethanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide: Lacks the hydrochloride component but shares similar structural features.
(2S)-2-amino-3-hydroxypropanamide: Similar backbone but without the dimethylation.
Uniqueness
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and dimethylated amide groups
特性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)5(9)4(6)3-8;/h4,8H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
InChIキー |
PPONKCXGYDCKEE-WCCKRBBISA-N |
異性体SMILES |
CN(C)C(=O)[C@H](CO)N.Cl |
正規SMILES |
CN(C)C(=O)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


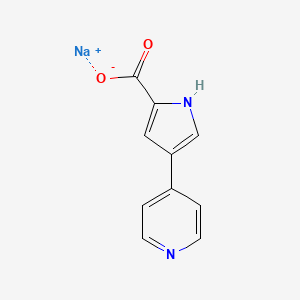
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
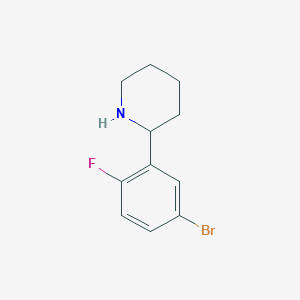



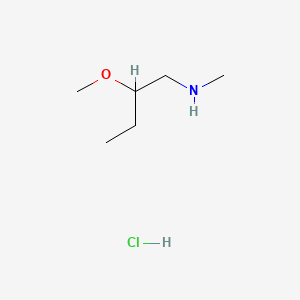
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)

![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
